Cas no 35302-70-6 (Pinosylvin monomethyl ether)

Pinosylvin monomethyl ether 化学的及び物理的性質
名前と識別子
-
- (E)-3-Methoxy-5-styrylphenol
- Pinosylvin monomethyl ether
- (E)-3-HYDROXY-5-METHOXYSTILBENE
- 3-Hydroxy-5-methoxystilbene
- 5-Methoxy-3-stilbenol
- (E)-3-Hydroxy-5-methoxystilbene,(E)-3-Methoxy-5-(2-phenylethenyl)phenol,5-Methoxy-3-stilbenol
- 5-Hydroxy-3-methoxy-trans-stilben
- O-Methyl-pinosylvin
- pinosylvin-O-methyl ether
- [ "" ]
- DTXSID201310494
- SMR001527274
- Pinosylvin monomethyl ether, >=97.0% (HPLC)
- NSC43312
- Q27108009
- PINOSYLVIN MONO METHYL ETHER
- PINOSYLVIN METHYL ETHER
- CS-0023106
- Phenol, 3-methoxy-5-[(1E)-2-phenylethenyl]-
- 35302-70-6
- BRD-K18438502-001-02-6
- HY-N3056
- 3-methoxy-5-[(E)-styryl]phenol
- BDBM50140143
- AKOS000277326
- E80804
- Spectrum5_000309
- 5150-38-9
- NCGC00095495-01
- 3-methoxy-5-[(E)-2-phenylethenyl]phenol
- EN300-21040099
- SDCCGMLS-0066421.P001
- HMS3078B21
- NCGC00095495-02
- Pinosylvin 3-(methyl ether); Pinosylvin, methyl ether
- BSPBio_001755
- CHEMBL186366
- MLS002608527
- CHEBI:8227
- CHEBI:109537
- NSC-43312
- LMPK13090013
- A874647
- MS-23281
- pinosylvin monomethylether
- SPECTRUM201067
- SCHEMBL1650248
- SCHEMBL1650247
- Phenol, 3-methoxy-5-(2-phenylethenyl)-
- CCG-38400
- 3-Stilbenol, 5-methoxy-
- (E)-3-Hydroxy 5-methoxystilbene
- Pinosylvin 3-methyl ether
- Monomethyl pinosylvin
- DA-76904
- 3-Methoxy-5-styrylphenol
-
- MDL: MFCD00210546
- インチ: InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
- InChIKey: JVIXPWIEOVZVJC-BQYQJAHWSA-N
- ほほえんだ: OC1=CC(/C=C/C2=CC=CC=C2)=CC(OC)=C1
計算された属性
- せいみつぶんしりょう: 226.09900
- どういたいしつりょう: 226.099
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5A^2
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.159g/cm3
- ふってん: 405.8°C at 760 mmHg
- フラッシュポイント: 245.6ºC
- 屈折率: 1.662
- PSA: 29.46000
- LogP: 3.57120
- じょうきあつ: 0.0±1.0 mmHg at 25°C
Pinosylvin monomethyl ether セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3077 9 / PGIII
- 危険カテゴリコード: 22-36-51/53
- セキュリティの説明: 26-61
-
危険物標識:
- ちょぞうじょうけん:Sealed in dry,2-8°C
Pinosylvin monomethyl ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P44390-5mg |
(E)-3-Hydroxy-5-Methoxystilbene |
35302-70-6 | 5mg |
¥1920.0 | 2021-09-08 | ||
Enamine | EN300-21040099-0.25g |
3-methoxy-5-[(E)-2-phenylethenyl]phenol |
35302-70-6 | 95% | 0.25g |
$188.0 | 2023-09-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3907-1 mg |
(E)-3-Hydroxy-5-methoxystilbene |
35302-70-6 | 1mg |
¥995.00 | 2022-04-26 | ||
Enamine | EN300-21040099-5.0g |
3-methoxy-5-[(E)-2-phenylethenyl]phenol |
35302-70-6 | 95% | 5g |
$1364.0 | 2023-06-03 | |
S e l l e c k ZHONG GUO | E2173-5mg |
Pinosylvin monomethyl ether |
35302-70-6 | 5mg |
¥13997.55 | 2022-04-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80517-10MG |
Pinosylvin monomethyl ether |
35302-70-6 | 10mg |
¥6743.67 | 2025-01-14 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80517-10MG |
35302-70-6 | 10MG |
¥7237.34 | 2023-01-06 | |||
Enamine | EN300-21040099-0.05g |
3-methoxy-5-[(E)-2-phenylethenyl]phenol |
35302-70-6 | 95% | 0.05g |
$88.0 | 2023-09-16 | |
TargetMol Chemicals | TN3907-5mg |
Pinosylvin monomethyl ether |
35302-70-6 | 98% | 5mg |
¥ 3500 | 2023-09-15 | |
Enamine | EN300-21040099-10g |
3-methoxy-5-[(E)-2-phenylethenyl]phenol |
35302-70-6 | 95% | 10g |
$2024.0 | 2023-09-16 |
Pinosylvin monomethyl ether サプライヤー
Pinosylvin monomethyl ether 関連文献
-
Roswitha Schuster,Wolfgang Holzer,Hannes Doerfler,Wolfram Weckwerth,Helmut Viernstein,Siriporn Okonogi,Monika Mueller Food Funct. 2016 7 3798
-
2. Index pages
-
Jian-Qiang Kong RSC Adv. 2015 5 62587
-
J. B. Harborne Nat. Prod. Rep. 1986 3 323
Pinosylvin monomethyl etherに関する追加情報
Chemical Profile of Pinosylvin monomethyl ether (CAS No. 35302-70-6)
Pinosylvin monomethyl ether, identified by the Chemical Abstracts Service Number (CAS No.) 35302-70-6, is a naturally occurring organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of stilbenes, a group of polyphenolic compounds known for their diverse biological activities. Pinosylvin monomethyl ether is primarily derived from certain species of Pinus trees, particularly those found in coniferous forests, and has been the subject of extensive studies due to its potential therapeutic applications.
The chemical structure of Pinosylvin monomethyl ether features a biphenyl core with a methoxy group attached to one of the aromatic rings. This unique structural configuration contributes to its remarkable pharmacological properties, making it a promising candidate for further development in drug discovery. The compound exhibits notable antioxidant, anti-inflammatory, and anticancer activities, which have been validated through numerous in vitro and in vivo studies.
Recent research has highlighted the therapeutic potential of Pinosylvin monomethyl ether in the treatment of various chronic diseases. For instance, studies have demonstrated its ability to inhibit the proliferation of cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. Additionally, its antioxidant properties have been linked to its capacity to scavenge free radicals and reduce oxidative stress, which is a critical factor in aging and several degenerative diseases.
In the realm of inflammatory disorders, Pinosylvin monomethyl ether has shown promise as an effective anti-inflammatory agent. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by inhibiting nuclear factor kappa B (NF-κB) activation. These findings suggest that Pinosylvin monomethyl ether could be a valuable therapeutic option for conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of Pinosylvin monomethyl ether has also been extensively studied. Initial findings suggest that it exhibits good oral bioavailability and can be effectively metabolized by the liver. The primary metabolic pathways involve cytochrome P450 enzymes, which convert the compound into various metabolites that are subsequently excreted via bile and urine. This information is crucial for optimizing dosing regimens and minimizing potential side effects.
One of the most exciting developments in the study of Pinosylvin monomethyl ether is its potential role in neuroprotection. Preclinical studies have revealed that it can cross the blood-brain barrier and protect neurons from excitotoxicity and oxidative damage. These effects are particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress and inflammation play significant roles in disease progression.
The synthesis and isolation of Pinosylvin monomethyl ether have also been refined through advanced chemical methodologies. Researchers have developed efficient synthetic routes that allow for scalable production while maintaining high purity standards. These advancements are essential for translating preclinical findings into clinical applications, ensuring that patients can access this promising compound in a safe and effective form.
The safety profile of Pinosylvin monomethyl ether has been evaluated through comprehensive toxicological studies. These investigations have shown that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed even at higher concentrations. However, further studies are needed to fully understand its long-term safety implications and potential drug-drug interactions.
In conclusion, Pinosylvin monomethyl ether (CAS No. 35302-70-6) is a versatile compound with significant therapeutic potential across multiple disease areas. Its unique chemical structure, coupled with its demonstrated biological activities, positions it as a valuable asset in modern medicine. As research continues to uncover new applications for this compound, it is likely that Pinosylvin monomethyl ether will play an increasingly important role in the treatment of various human diseases.
35302-70-6 (Pinosylvin monomethyl ether) 関連製品
- 104-46-1(Anethole)
- 21956-56-9(trans-3,5-Dimethoxystilbene)
- 117048-59-6(Combretastatin A4)
- 1142-15-0(4-Methoxystilbene)
- 537-42-8(Pterostilbene)
- 4180-23-8(1-Methoxy-4-(1E)-1-propen-1-ylbenzene)
- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)
- 15638-14-9(4,4'-Dimethoxystilbene)
- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)
- 1795297-89-0(3-(3-bromo-4-methoxyphenyl)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one)

